Methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate
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Description
Scientific Research Applications
Improved Synthesis Techniques
Research has focused on optimizing the synthesis of compounds structurally related to Methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate. For example, Hu Jia-peng (2012) described an improved synthesis of Clopidogrel Sulfate, highlighting advantages such as high yield, good quality, and suitability for industrialization, using related chemical structures as intermediates (Hu Jia-peng, 2012).
Antimicrobial Applications
Research by P. Sah et al. (2014) explored the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, demonstrating moderate activity against several bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Structural Characterization and Synthesis of Complexes
Research includes the synthesis and structural characterization of triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, which adopt a polymeric trans-O2SnC3 trigonal bipyramidal configuration. These studies contribute to the understanding of the structural and electronic properties of organometallic complexes (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).
Novel Compound Synthesis
A study by Alexey V. Dobrydnev et al. (2018) reported the one-pot synthesis of methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates, demonstrating the potential for creating novel compounds with diverse applications (Dobrydnev, Vashchenko, Konovalova, Bisikalo, & Volovenko, 2018).
Solvent Effects and Solubility Studies
Research by A. Zhu et al. (2019) focused on the solubility, model correlation, and solvent effect of 2-Amino-3-methylbenzoic Acid in various pure solvents, essential for its purification and application in different scientific fields (Zhu, Hong, Zhu, Dai, Xu, & Zhao, 2019).
Properties
IUPAC Name |
methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-19-13(18)9-16(6-5-15)12(17)8-10-3-2-4-11(14)7-10/h2-4,7H,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMZRPQSYYBESI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC#N)C(=O)CC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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